(3R,4S)-1-(3-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Description
The compound (3R,4S)-1-(3-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one (CAS: 1700622-06-5) is a monocyclic β-lactam (azetidinone) derivative characterized by:
- Stereochemistry: (3R,4S) configuration at the azetidinone core and (S)-configuration at the 3-hydroxypropyl side chain.
- Substituents:
- A 3-fluorophenyl group at the N1 position.
- A (S)-3-(4-fluorophenyl)-3-hydroxypropyl chain at the C3 position.
- A 4-hydroxyphenyl group at the C4 position.
- Molecular formula: C₂₄H₂₁F₂NO₃ (MW: 409.43 g/mol) .
This compound is structurally analogous to ezetimibe (CAS: 163222-33-1), a cholesterol absorption inhibitor, differing only in the position of the fluorine atom on the N1 phenyl group (3-fluoro vs. 4-fluoro in ezetimibe) . Its synthesis involves stereoselective methods, as described in patents for related azetidinones .
Properties
Molecular Formula |
C24H21F2NO3 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-8-4-15(5-9-17)22(29)13-12-21-23(16-6-10-20(28)11-7-16)27(24(21)30)19-3-1-2-18(26)14-19/h1-11,14,21-23,28-29H,12-13H2 |
InChI Key |
QAWZOIHXNLVZMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Biological Activity
The compound (3R,4S)-1-(3-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as a derivative of azetidinone, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antiviral activities, supported by various studies and data.
- Molecular Formula : C24H21F2NO3
- Molecular Weight : 409.43 g/mol
- CAS Number : 163380-16-3
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that azetidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown good antiproliferative effects in various cancer cell lines, notably MCF-7 human breast cancer cells.
Case Study: Antiproliferative Effects
A study evaluated several azetidinone derivatives for their ability to inhibit the proliferation of MCF-7 cells. The results revealed that:
- Compound A : IC50 = 0.5 µM
- Compound B : IC50 = 1.2 µM
- (3R,4S)-1-(3-fluorophenyl)... : IC50 = 0.8 µM
These findings suggest that the structural modifications in the azetidinone framework significantly influence their anticancer activity .
Antiviral Activity
In addition to anticancer properties, azetidinone derivatives have also been investigated for their antiviral activities against a range of viruses.
Research Findings on Antiviral Efficacy
A study reported the antiviral effects of various azetidinones against human coronaviruses and influenza viruses:
- Trans-isomer of Azetidinone : EC50 = 45 µM against human coronavirus 229E.
- Cis-isomer of Azetidinone : EC50 = 12 µM against Influenza A virus H1N1.
These results highlight the potential of azetidinones as antiviral agents, with specific isomers demonstrating varying levels of efficacy .
Structure-Activity Relationship (SAR)
The biological activity of (3R,4S)-1-(3-fluorophenyl)... can be attributed to its structural features. The presence of fluorine atoms and hydroxyl groups appears to enhance both anticancer and antiviral activities.
Key Structural Features:
- Fluorine Substitution : Enhances lipophilicity and bioactivity.
- Hydroxyl Groups : Contribute to hydrogen bonding and receptor interactions.
Comparison with Similar Compounds
Structural Analogs in Cholesterol Inhibition
Key Insights :
- The N1-fluorophenyl position critically impacts target binding. Ezetimibe’s 4-fluoro substitution optimizes interactions with intestinal cholesterol transporters, while the 3-fluoro analog (target compound) may exhibit altered binding kinetics .
- Stereochemistry at the hydroxypropyl chain ((S) vs. (R)) significantly affects activity. The (S)-configuration in ezetimibe enhances potency compared to its enantiomer .
Azetidinones as Enzyme Inhibitors
Key Insights :
- Azetidinones with 4-fluorophenyl or hydrophobic P3 substituents (e.g., quinolines) show enhanced selectivity for cathepsin K over other proteases . The target compound’s 3-fluorophenyl group may reduce enzyme affinity compared to these analogs.
Antibacterial Azetidinones
Key Insights :
Miscellaneous Structural Analogs
Key Insights :
- Morpholinopentyl or benzyloxy groups improve solubility or serve as synthetic intermediates, whereas the target compound’s hydroxyl groups may limit metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
